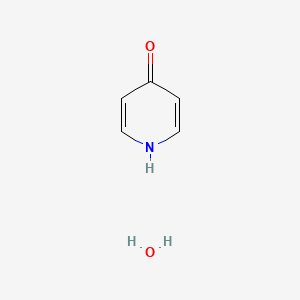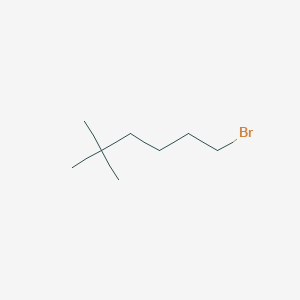
3-(1H-Pyrrol-1-yl)indolin-2-one
Overview
Description
“3-(1H-Pyrrol-1-yl)indolin-2-one” is a compound with a molecular weight of 198.22 g/mol and an exact mass of 198.079313 g/mol . It has been used in the development of anti-cancer agents .
Synthesis Analysis
The synthesis of “this compound” has been achieved using a high yielding environmentally benign protocol. This involves the use of a Lewis acid surfactant combined catalyst in water . The reaction of variously substituted isatins and trans-4-hydroxy-L-proline catalyzed by this catalyst in water has been reported to yield “this compound” in excellent yields .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C12H10N2O/c15-12-11(14-7-3-4-8-14)9-5-1-2-6-10(9)13-12/h1-8,11H,(H,13,15) .Scientific Research Applications
Synthesis Techniques
- Efficient Synthesis Methods : 3-(1H-Pyrrol-1-yl)indolin-2-one and its derivatives can be synthesized effectively. A novel, one-pot, and efficient process using solid-support montmorillonite K10 under microwave irradiation has been developed for synthesizing these derivatives in good yields (Azizian et al., 2005). Another method involves InCl3 catalysis for a highly efficient synthesis under refluxing conditions (Shen et al., 2008).
Industrial and Medicinal Applications
- Biological Activities and Industrial Uses : A multifaceted pigment derived from this compound has been discovered in various bacteria species. It exhibits antioxidant, antitumor, antibacterial, and other pharmacological activities. This compound has gained popularity in industrial segments like textiles and cosmetics due to its vivid purple pastels (Ishani et al., 2021).
Antitumor and Biological Evaluation
- Antitumor Properties : Several studies have indicated the antitumor activities of this compound derivatives. For instance, compounds containing chloropyrroles were synthesized, showing notable antitumor activities with low cardiotoxicity. These compounds demonstrated significant efficacy against various cancer cell lines (Jin et al., 2011).
Crystal Structure and Conformation
- Conformation and Crystal Structure Analysis : The study of dipyrrinone analogs, including variants of this compound, revealed insights into their syn-(Z) and syn-(E) configurations, stabilized by intramolecular hydrogen bonding. This knowledge is crucial for understanding their reactivity and interaction with biological systems (Boiadjiev et al., 2003).
Applications in Synthesis of Novel Compounds
- Innovative Compound Synthesis : This compound has been utilized in the synthesis of novel compounds with potential biological activities, such as highly functionalized α-carbolines and pyrroles, suitable for combinatorial and parallel syntheses (Zhang et al., 2021).
Environmentally Friendly Synthesis Methods
- Green Chemistry Applications : An environmentally benign protocol for synthesizing 3-(pyrrol-1-yl)-indolin-2-ones was developed, highlighting the importance of sustainable and efficient synthetic methods. This approach avoids the need for harsh conditions and minimizes environmental impact (Naskar et al., 2014).
Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, “3-(1H-Pyrrol-1-yl)propanenitrile”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
properties
IUPAC Name |
3-pyrrol-1-yl-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-12-11(14-7-3-4-8-14)9-5-1-2-6-10(9)13-12/h1-8,11H,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGWUWFDIBQIBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461587 | |
| Record name | 3-(1H-Pyrrol-1-yl)indolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16176-35-5 | |
| Record name | 3-(1H-Pyrrol-1-yl)indolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



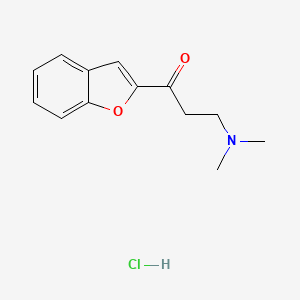
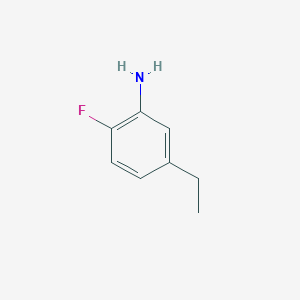
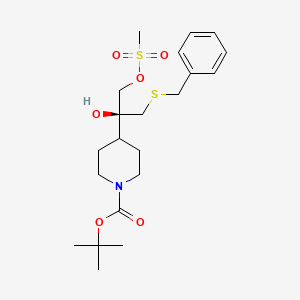

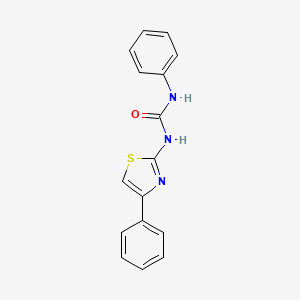
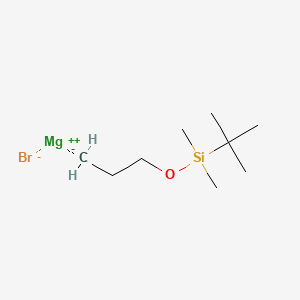

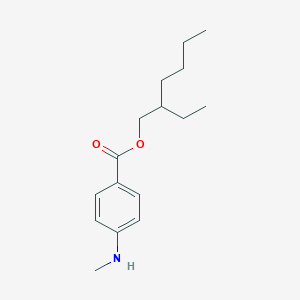

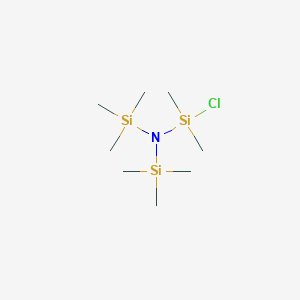
![Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)-](/img/structure/B3048162.png)
